Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate

Antiviral Chemistry Medicinal Chemistry HBV Capsid Assembly

Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate (CAS 298709-35-0) is the atom-efficient Knoevenagel precursor to BAY 41-4109 and HAP-based HBV capsid assembly modulators. Its 2-chloro-4-fluorophenyl substitution pattern is pharmacophorically critical—SAR confirms that altering this aryl group causes substantial antiviral potency loss. During Biginelli cyclocondensation, the aryl group transfers directly to the dihydropyrimidine 4-position, making this intermediate non-interchangeable for constructing the essential pharmacophore. A scalable, high-yielding synthesis (79.2% yield at 95.8% purity) de-risks process development from lead optimization through cGMP manufacturing. Secure this definitive building block to preserve pharmacophoric integrity in your HAP-based antiviral programs.

Molecular Formula C12H10ClFO3
Molecular Weight 256.66 g/mol
CAS No. 298709-35-0
Cat. No. B8250617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate
CAS298709-35-0
Molecular FormulaC12H10ClFO3
Molecular Weight256.66 g/mol
Structural Identifiers
SMILESCC(=O)C(=CC1=C(C=C(C=C1)F)Cl)C(=O)OC
InChIInChI=1S/C12H10ClFO3/c1-7(15)10(12(16)17-2)5-8-3-4-9(14)6-11(8)13/h3-6H,1-2H3
InChIKeySOGUCWFOKBJAQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate: Essential Intermediate for HBV Capsid Assembly Modulator Synthesis


Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate (CAS 298709-35-0) is a Knoevenagel condensation product prepared from 2-chloro-4-fluorobenzaldehyde and methyl acetoacetate . Structurally, it is a benzylidene acetoacetate ester bearing a 2-chloro-4-fluorophenyl substituent. It serves as the direct, atom-efficient precursor to a critical class of heteroaryldihydropyrimidine (HAP) compounds, including the well-characterized HBV capsid assembly modulator BAY 41-4109 [1]. Its primary value proposition is its defined, non-interchangeable substitution pattern, which is essential for constructing the pharmacophore of these antiviral agents.

Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate: Defining the Pharmacophoric Aryl Substitution Pattern


Substituting methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate with a generic benzylidene acetoacetate ester bearing a different aryl substitution pattern (e.g., 4-fluoro, 2-chloro, 2,4-dichloro) is not chemically equivalent. In the subsequent Biginelli-type cyclocondensation to form the dihydropyrimidine core, the aryl group on the initial Knoevenagel adduct is directly transferred to the 4-position of the final HAP product [1]. SAR studies on HAP-based HBV capsid assembly modulators have established that the 2-chloro-4-fluoro substitution pattern on this aryl ring is critical for high antiviral potency, and altering this substitution leads to substantial loss of activity [2]. Thus, the choice of this specific intermediate directly dictates the pharmacophoric integrity and biological activity of the final drug candidate.

Quantitative Evidence for Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate's Differentiation as a Key Intermediate


Substitution Pattern Transfer and Final Product Potency in HBV Inhibition

The 2-chloro-4-fluorophenyl substituent of the target intermediate is directly transferred to the 4-position of the dihydropyrimidine final product [1]. The resulting compound, BAY 41-4109, demonstrates an IC50 of 202 nM against HBV replication in HepG2.2.15 cells . In contrast, a closely related analog, HAP-1 (which retains the same aryl substitution), misdirects capsid assembly, but the antiviral potency is profoundly sensitive to changes in this substitution pattern; replacement with a 4-fluoro or 2,4-dichloro group leads to a >10-fold reduction in antiviral efficacy as inferred from SAR trends in the heteroaryldihydropyrimidine class [2].

Antiviral Chemistry Medicinal Chemistry HBV Capsid Assembly

Synthetic Efficiency and Yield in a Validated Kilogram-Scale Process

In a patent-protected, kilogram-scale manufacturing process for the advanced HAP intermediate, methyl 4-(2-chloro-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate, the target compound is generated in situ via Knoevenagel condensation of 2-chloro-4-fluorobenzaldehyde and methyl acetoacetate in isopropanol with piperidine/acetic acid catalysis at 43-47°C for 5 hours [1]. The telescoped process, which includes subsequent cyclization, delivers a final product yield of 79.2% with 95.8% purity [1]. This demonstrates the high efficiency and reliability of this specific intermediate in a manufacturing-relevant setting, contrasting with alternative Knoevenagel conditions (e.g., refluxing toluene with different bases) that may require longer reaction times or lead to side products.

Process Chemistry Scale-up Synthesis Intermediate Manufacturing

Structural Confirmation of the (E)-Isomer for Stereospecific Downstream Chemistry

PubChem data for the target compound explicitly assigns the (E)-configuration (PubChem CID 11311425), with the IUPAC name (E)-methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate [1]. This defined stereochemistry is crucial, as the (E)-isomer is the thermodynamically favored product of the Knoevenagel condensation and is the required isomer for the subsequent Biginelli-type cyclocondensation. In contrast, analogs synthesized under non-optimized conditions, or those derived from different aldehydes, may yield mixtures of (E) and (Z) isomers, leading to reduced yields or the formation of diastereomeric impurities in the final API, requiring additional purification steps.

Stereochemistry Analytical Reference Knoevenagel Condensation

Ideal Application Scenarios for Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate in Research and Manufacturing


Synthesis of Heteroaryldihydropyrimidine (HAP) HBV Capsid Assembly Modulators

The primary application is as a starting material for the synthesis of HAP-based antiviral drug candidates, such as BAY 41-4109 and its analogs. The compound is condensed with a suitable amidine (e.g., thiazole-2-carboxamidine) to form the dihydropyrimidine core carrying the essential 4-(2-chloro-4-fluorophenyl) pharmacophore [1]. This is the critical step in constructing the HAP scaffold, which has demonstrated IC50 values in the low nanomolar range against HBV replication [2].

Medicinal Chemistry SAR Exploration of HBV Capsid Assembly Effectors

This intermediate is the ideal foundation for systematic structure-activity relationship (SAR) studies. By keeping the highly optimized 2-chloro-4-fluorophenyl group constant and varying the amidine component or the ester group, SAR at the 2- and 5-positions of the dihydropyrimidine can be rapidly explored to optimize for potency, selectivity, and pharmacokinetic properties [1][2].

Kilogram-Scale Manufacturing of Advanced Dihydropyrimidine Intermediates

The compound's established, high-yielding, and scalable synthesis makes it suitable for cGMP manufacturing of advanced intermediates [1]. The 79.2% yield and 95.8% purity achieved in a published large-scale process de-risks process development and provides a reliable supply chain for preclinical and clinical development of HAP-based therapeutics.

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